molecular formula C7H8N2O4 B1297596 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid CAS No. 4572-79-6

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

Cat. No.: B1297596
CAS No.: 4572-79-6
M. Wt: 184.15 g/mol
InChI Key: PJMGVDKZHXIURV-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid is a chemical compound with a molecular formula of C7H8N2O4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Scientific Research Applications

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. It may act as an enzyme inhibitor or interact with specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses. It may have applications in drug development for treating various diseases.

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Preparation Methods

The synthesis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyridazine derivatives and propionic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents such as halogens or alkylating agents.

Properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMGVDKZHXIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337678
Record name 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4572-79-6
Record name 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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